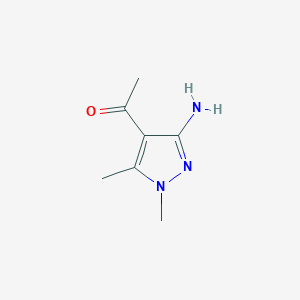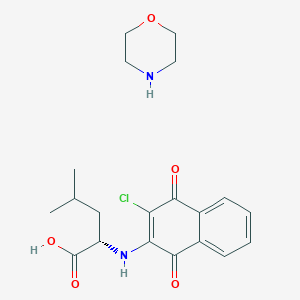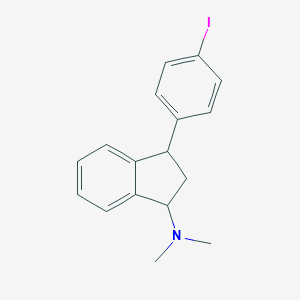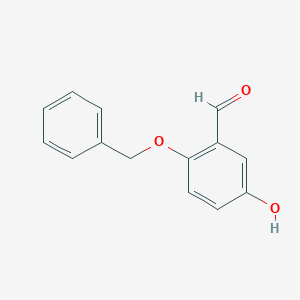![molecular formula C13H8Cl2O3 B065689 (2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid CAS No. 188438-05-3](/img/structure/B65689.png)
(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid, hereafter referred to as 2E-3-5-DCA, is an organic compound that is used in various scientific experiments and applications. It is a derivative of acrylic acid and has a molecular weight of 270.2 g/mol. It is a colorless solid that is soluble in organic solvents and has a melting point of 82-84 °C. 2E-3-5-DCA is a versatile compound that has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. The following paper will discuss the synthesis method of 2E-3-5-DCA, its scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Acrylic Acid and Its Derivatives in Industry and Biomedical Applications
Industrial and Food Science Applications : Acrylamide, a related compound, has widespread industrial applications, notably in the production of polyacrylamide, which is used in water treatment, paper processing, and as a food contaminant from cooking. The significance of acrylamide has led to extensive research into its formation, detection, and mitigation strategies in the food industry to minimize health risks (Taeymans et al., 2004).
Anticancer Research : Cinnamic acid derivatives, sharing the acrylic acid functionality, are explored for their anticancer potential. These derivatives have been underutilized despite their rich medicinal tradition, highlighting a need for further exploration of their biological activities and therapeutic applications (De et al., 2011).
Biomedical Applications : The plasma polymerization of acrylic acid has shown promising applications in regenerative medicine and tissue engineering. Surface modifications using plasma polymerized acrylic acid can significantly enhance biocompatibility, fostering cell adhesion and proliferation, crucial for biomedical implants and devices (Bitar et al., 2018).
Chemistry and Biochemistry of Acrylamide
- An integrated review on acrylamide covers its chemistry, analysis, metabolism, and toxicology, emphasizing the need for a comprehensive understanding of its formation in food and its impact on human health. This research underscores the importance of acrylamide as a concern in food science and toxicology, potentially relevant to studies on acrylic acid derivatives (Friedman, 2003).
Lactic Acid to Acrylic Acid and Derivatives
- The conversion of lactic acid, a biomass-derived product, into valuable chemicals like acrylic acid via biotechnological routes represents a sustainable approach to chemical production. This pathway showcases the potential of green chemistry in utilizing renewable resources for the synthesis of industrially relevant chemicals, including acrylic acid derivatives (Gao et al., 2011).
Propiedades
IUPAC Name |
3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-4-1-8(7-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUDYPIRNCPJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354549 |
Source


|
| Record name | 3-[5-(3,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188438-05-3 |
Source


|
| Record name | 3-[5-(3,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)


![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)


![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)




